molecular formula C4N4Ni.2K<br>C4K2N4Ni B081135 Dipotassium;nickel(2+);tetracyanide CAS No. 14220-17-8

Dipotassium;nickel(2+);tetracyanide

Cat. No.: B081135
CAS No.: 14220-17-8
M. Wt: 240.96 g/mol
InChI Key: LXWJYIBQIPSFSE-UHFFFAOYSA-N
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Description

Dipotassium nickel (2+) tetracyanide, also known as potassium tetracyanonickelate (II), is an inorganic compound with the formula K₂Ni(CN)₄. It is typically encountered as a yellow, water-soluble, diamagnetic solid. The compound consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar in structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium nickel (2+) tetracyanide is prepared by treating aqueous solutions of nickel (II) salts with potassium cyanide. The synthesis is often conducted in a stepwise manner, beginning with the precipitation of solid nickel dicyanide coordination polymer. This route allows for the removal of excess potassium salts: [ \text{Ni}^{2+} + 2 \text{KCN} \rightarrow \text{Ni(CN)}_2 + 2 \text{K}^+ ] [ \text{Ni(CN)}_2 + 2 \text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ] This procedure yields the monohydrate form of the compound, which can be dehydrated at 100°C .

Industrial Production Methods

Industrial production methods for dipotassium nickel (2+) tetracyanide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the removal of impurities and excess reagents.

Chemical Reactions Analysis

Types of Reactions

Dipotassium nickel (2+) tetracyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as boron trifluoride.

    Reduction Reactions: The compound can be reduced to form the Ni(0) derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as boron trifluoride (BF₃) are used under controlled conditions to substitute the cyanide ligands. [ \text{K}_2[\text{Ni(CN)}_4] + 4 \text{BF}_3 \rightarrow \text{K}_2[\text{Ni(CNBF}_3)_4] ]

    Reduction Reactions: Potassium in anhydrous ammonia is used to reduce the compound to the Ni(0) derivative. [ \text{K}_2[\text{Ni(CN)}_4] + 2 \text{K} \rightarrow \text{K}_4[\text{Ni(CN)}_4] ]

Major Products Formed

Mechanism of Action

The mechanism of action of dipotassium nickel (2+) tetracyanide involves its ability to form stable coordination complexes with various ligands. The cyanide ligands are basic and nucleophilic, allowing the compound to participate in substitution and reduction reactions. The molecular targets and pathways involved include the formation of stable metal-ligand complexes, which can be further manipulated for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Potassium tetracyanopalladate (II) hydrate
  • Potassium tetracyanoplatinate (II) hydrate
  • Potassium hexacyanoruthenate (II) hydrate
  • Potassium hexacyanoferrate (II) trihydrate

Uniqueness

Dipotassium nickel (2+) tetracyanide is unique due to its specific electronic structure and coordination properties, which make it suitable for the synthesis of Hofmann-type metal-organic frameworks and anion-exchange resins. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .

Properties

CAS No.

14220-17-8

Molecular Formula

C4N4Ni.2K
C4K2N4Ni

Molecular Weight

240.96 g/mol

IUPAC Name

dipotassium;nickel(2+);tetracyanide

InChI

InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2

InChI Key

LXWJYIBQIPSFSE-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2]

Key on ui other cas no.

14220-17-8

Pictograms

Acute Toxic; Environmental Hazard

Related CAS

48042-08-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium;nickel(2+);tetracyanide
Reactant of Route 2
Dipotassium;nickel(2+);tetracyanide

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